molecular formula C11H12O3 B2599651 3-Phenyloxolane-3-carboxylic acid CAS No. 914365-77-8

3-Phenyloxolane-3-carboxylic acid

Cat. No.: B2599651
CAS No.: 914365-77-8
M. Wt: 192.214
InChI Key: QJPWHDBOZHKOQE-UHFFFAOYSA-N
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Description

3-Phenyloxolane-3-carboxylic acid is an organic compound with the molecular formula C({11})H({12})O(_{3}). It is characterized by a five-membered oxolane ring substituted with a phenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing 3-phenyloxolane-3-carboxylic acid involves the aldol condensation of benzaldehyde with ethyl oxalate, followed by cyclization and hydrolysis. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

  • Cyclization of Hydroxy Acids: : Another method involves the cyclization of 3-phenyl-3-hydroxypropanoic acid under acidic conditions. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid and requires heating to promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-Phenyloxolane-3-carboxylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketones or carboxylic acids.

  • Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carboxylic acid group can be replaced by other functional groups. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), under anhydrous conditions.

    Substitution: Alkyl halides, organolithium reagents, under inert atmosphere and low temperatures.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyloxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxolane rings. It serves as a model substrate for investigating the specificity and activity of various enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism by which 3-phenyloxolane-3-carboxylic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its activity. The phenyl and carboxylic acid groups play crucial roles in binding to molecular targets and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyltetrahydrofuran-3-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    3-Phenylpropanoic acid: Lacks the oxolane ring, simpler structure.

    3-Phenyl-2-oxopropanoic acid: Contains a ketone group instead of the oxolane ring.

Uniqueness

3-Phenyloxolane-3-carboxylic acid is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Biological Activity

3-Phenyloxolane-3-carboxylic acid, a derivative of phenyl oxirane, has garnered attention in recent research for its diverse biological activities. This article explores its antibacterial properties, potential therapeutic applications, and structure-activity relationships, supported by case studies and experimental data.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various plant pathogenic bacteria. The compound was tested against 14 different bacterial strains, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae. The results demonstrated significant inhibitory effects with effective concentration (EC50) values ranging from 26.64 μg/mL to 40.73 μg/mL .

In Vitro and In Vivo Studies

In vitro assays revealed that this compound exhibited strong antibacterial activity, achieving inhibition rates of up to 90.45% against Acidovorax citrulli at a concentration of 100 μg/mL . The compound also showed comparable protective efficiency to thiodiazole copper, a standard bactericide, suggesting its potential as a natural lead compound in agricultural applications .

Bacterial StrainInhibition Rate (%) at 100 μg/mL
Acidovorax citrulli90.45
Ralstonia solanacearum84.39
Xanthomonas oryzae83.76
Dickeya zeae82.38

The mechanism behind the antibacterial action of this compound involves disruption of bacterial cell membranes, leading to reduced motility and biofilm formation. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses indicated that the compound compromises cell integrity and inhibits the growth of polar flagella, essential for bacterial movement .

Structure-Activity Relationship

The biological activity of carboxylic acids, including this compound, is often influenced by their structural characteristics. A comparative analysis of various natural carboxylic acids suggests that the presence of specific functional groups can enhance antimicrobial properties. For instance, hydroxyl groups are known to play a crucial role in mediating interactions with microbial membranes and influencing cytotoxic activity .

Case Studies

Properties

IUPAC Name

3-phenyloxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)11(6-7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPWHDBOZHKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914365-77-8
Record name 3-phenyloxolane-3-carboxylic acid
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